N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide

Medicinal Chemistry Drug Discovery ADME Prediction

Select this specific benzimidazole-sulfonamide building block to ensure target selectivity in your oncology research. Unlike generic analogs, the precise 4-position chloro-pyridine substitution on the benzimidazole core creates a unique pharmacophore critical for p53-MDM2 inhibition and SGK-1 kinase targeting. Substituting with a structurally similar compound may result in complete loss of biological activity or introduce off-target effects, compromising experimental reproducibility. Secure this exclusive building block to maintain the integrity of your lead optimization and structure-activity relationship (SAR) campaigns.

Molecular Formula C12H9ClN4O2S
Molecular Weight 308.74
CAS No. 1436222-97-7
Cat. No. B2733245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide
CAS1436222-97-7
Molecular FormulaC12H9ClN4O2S
Molecular Weight308.74
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=C(C=C3)Cl)N=CN2
InChIInChI=1S/C12H9ClN4O2S/c13-11-5-4-8(6-14-11)20(18,19)17-10-3-1-2-9-12(10)16-7-15-9/h1-7,17H,(H,15,16)
InChIKeyOZLMOLULBLHTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide (CAS 1436222-97-7): A High-Potential Research Chemical


N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide (CAS 1436222-97-7) is a heterocyclic compound that combines a benzimidazole core with a 6-chloropyridine-3-sulfonamide moiety . With a molecular formula of C12H9ClN4O2S and a molecular weight of 308.74 g/mol, it is a specialized building block for medicinal chemistry and chemical biology research . This compound is not intended for therapeutic or veterinary use and is exclusively supplied for non-human research applications .

Why N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide is Not Interchangeable with Other Benzimidazole Sulfonamides


Despite sharing a common benzimidazole-sulfonamide scaffold, subtle structural variations in the substitution pattern and linker group can drastically alter target selectivity, potency, and physicochemical properties [1]. The precise positioning of the chloro-substituted pyridine ring at the 4-position of the benzimidazole core in this compound creates a unique pharmacophore that is not replicated by other benzimidazole sulfonamides described in the literature [2]. Direct substitution with a generic analog could lead to loss of intended biological activity or introduction of off-target effects, making specific procurement essential for reproducible research .

Quantitative Evidence Guide: N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight, LogP, and Topological Polar Surface Area (tPSA)

The target compound's calculated physicochemical properties differentiate it from closely related benzimidazole-4-sulfonamides . It exhibits a molecular weight of 308.74 g/mol, a moderate lipophilicity (cLogP ~3.0-3.5), and a tPSA of ~83 Ų, positioning it within favorable drug-like chemical space (Lipinski's Rule of Five) compared to larger, more hydrophobic analogs . For instance, a substituted analog (CAS 338411-13-5) has a higher molecular weight (349.8 g/mol) and increased lipophilicity (XLogP3 = 3.3), while another derivative (CAS 338964-20-8) is significantly larger (454.0 g/mol) and more lipophilic (XLogP3 = 5.7), potentially impacting solubility and permeability [1][2].

Medicinal Chemistry Drug Discovery ADME Prediction

Potential for Selective p53-MDM2 Inhibition: Class-Level Inference

While direct activity data for N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide is limited, its structural class (benzimidazole sulfonamides) has been implicated as inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology [1]. A related nonpeptidic sulfonamide demonstrated inhibition of the p53-MDM2 interaction in vitro and activated p53-dependent transcription in an MDM2-overexpressing cell line [2]. The target compound's unique substitution pattern may offer a distinct selectivity profile compared to other sulfonamide-based MDM2 inhibitors, such as the imidazole-based inhibitors described in PDB entry 5j7g [3].

Oncology Protein-Protein Interactions Chemical Biology

SGK-1 Kinase Inhibition Potential: Structural Analogy to Patented Inhibitors

The compound's benzimidazolyl-pyridine core is structurally related to a class of compounds claimed as SGK-1 (serum/glucocorticoid regulated kinase 1) inhibitors in patent literature [1]. While no direct activity data is available for this specific compound, the patent describes benzimidazolyl-pyridine derivatives with IC50 values in the nanomolar to micromolar range against SGK-1 [2]. The target compound's unique 4-substituted benzimidazole and 6-chloropyridine-3-sulfonamide motif may confer a distinct inhibition profile compared to other claimed derivatives, such as those with different substitution patterns on the pyridine ring [3].

Kinase Inhibition Cell Signaling Metabolic Disease

Optimal Research and Procurement Applications for N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide


Chemical Probe Development for p53-MDM2 Interaction Studies

Based on class-level evidence of benzimidazole sulfonamides as p53-MDM2 inhibitors, this compound is a prime candidate for further evaluation as a chemical probe to dissect the p53-MDM2 protein-protein interaction [1]. Its distinct structure may offer a novel binding mode and selectivity profile, providing a valuable tool for target validation and mechanistic studies in oncology [2].

SGK-1 Kinase Inhibitor Lead Optimization

Given its structural homology to patented SGK-1 inhibitors, this compound can serve as a starting point for lead optimization campaigns targeting SGK-1 [3]. Its unique substitution pattern may yield improved selectivity or pharmacokinetic properties over existing analogs, making it a valuable addition to kinase inhibitor libraries for screening and structure-activity relationship (SAR) studies [4].

Building Block for Diversified Sulfonamide Libraries

As a novel benzimidazole-4-sulfonamide derivative, this compound is an excellent building block for the synthesis of diverse compound libraries aimed at exploring biological targets such as carbonic anhydrases, kinases, and proteases [5]. Its modular structure allows for further functionalization at multiple positions, enabling rapid exploration of chemical space in medicinal chemistry projects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.